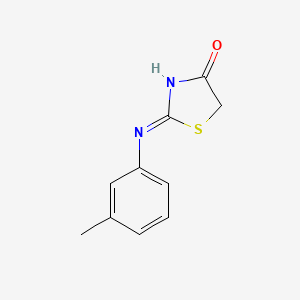

2-m-Tolylamino-thiazol-4-one

Overview

Description

“2-m-Tolylamino-thiazol-4-one” is an organic compound that belongs to the thiazoles family. Its chemical formula is C10H10N2OS . This compound is an off-white to pale yellow powder.

Synthesis Analysis

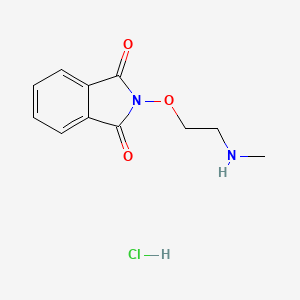

The synthesis of “this compound” involves the reaction of monoalkyl(aryl)thioureas and maleimides . The reaction involves a nucleophilic attack of the thiourea sulfur atom on the C=C bond of the maleimide, followed by a proton transfer and nucleophilic attack of the thiourea nitrogen atom on one of the two carbonyl groups .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

“this compound” can regioselectively be prepared from monoalkyl(aryl)thioureas and maleimides . In solution, these heterocycles exist in a tautomeric equilibrium with 2-(alkyl(aryl)imino)thiazolidin-4-ones .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C10H10N2OS, an average mass of 206.264 Da, and a monoisotopic mass of 206.051376 Da . It is an off-white to pale yellow powder.Scientific Research Applications

Corrosion Inhibition

2-m-Tolylamino-thiazol-4-one derivatives have been investigated for their corrosion inhibition properties. For instance, thiazole derivatives have shown effective inhibition performance in preventing corrosion of mild steel in sulfuric acid solutions. Molecular dynamics and electrochemical studies validate these findings (Khaled & Amin, 2009). Another study explored the application of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution, highlighting its strong adsorption as a barrier film on the metal surface (Yüce et al., 2014).

Antitubercular Activity

Some this compound derivatives have been identified as potent antitubercular agents. These compounds exhibit high inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant and extremely drug-resistant strains. Their selective activity and stability make them valuable candidates for tuberculosis treatment (Azzali et al., 2017).

Anticancer Potential

The synthesis of thiazole derivatives, such as 5-(2′-indolyl)thiazoles, and their evaluation for cytotoxicity against human cancer cell lines have been studied. Some compounds exhibit promising anticancer activity and selectivity towards specific cell lines, making them potential candidates for further anticancer studies (Vaddula et al., 2016).

Antimalarial Activity

Novel thiazolyl hydrazonothiazolamines, synthesized through a multicomponent approach, demonstrated moderate in vitro antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These findings highlight the potential of thiazole derivatives in the development of new antimalarial agents (Sujatha et al., 2019).

Stem Cell Research

N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a thiazole derivative, has been recognized for its role in enhancing the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. Efficient synthesis procedures and the potential for large-scale application make it a valuable tool in stem cell research (Ries et al., 2013).

Antidiabetic Activity

Substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-ones, derived from 2-aminobenzothiazole, demonstrated significant antidiabetic activity. These compounds were evaluated for their efficacy in treating diabetes, indicating the therapeutic potential of thiazole derivatives in this field (Patil et al., 2013).

Mechanism of Action

Target of Action

Thiazole derivatives, to which 2-m-tolylamino-thiazol-4-one belongs, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Thiazole compounds are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact interaction of this compound with its targets would depend on the specific molecular structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives , it is likely that this compound could influence multiple biochemical pathways. These could potentially include pathways related to inflammation, oxidative stress, cell proliferation, and others.

Result of Action

Based on the known activities of thiazole derivatives , it is possible that the compound could have effects such as modulating enzyme activity, altering cellular signaling, or affecting cell proliferation.

Biochemical Analysis

Biochemical Properties

2-m-Tolylamino-thiazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and leading to various biological effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, this compound may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, it is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound may affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Properties

IUPAC Name |

2-(3-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQLBTVJHQTLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346102 | |

| Record name | 2-m-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-16-0 | |

| Record name | 2-[(3-Methylphenyl)amino]-4(5H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27052-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-m-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

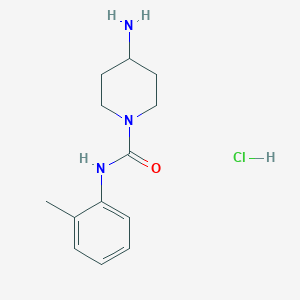

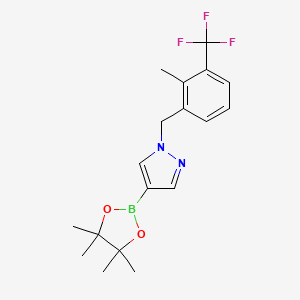

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)